molecular formula C12H9N3OS B12899907 3-Methyl-7-phenyl[1,2]oxazolo[4,5-d]pyridazine-4(5H)-thione CAS No. 923569-76-0

3-Methyl-7-phenyl[1,2]oxazolo[4,5-d]pyridazine-4(5H)-thione

Cat. No.: B12899907
CAS No.: 923569-76-0
M. Wt: 243.29 g/mol
InChI Key: KKZVQIVHWSTRLH-UHFFFAOYSA-N
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Description

3-Methyl-7-phenylisoxazolo[4,5-d]pyridazine-4(5H)-thione is a heterocyclic compound that belongs to the class of pyridazines. Pyridazines are known for their diverse pharmacological activities and are often used as core structures in medicinal chemistry

Preparation Methods

The synthesis of 3-Methyl-7-phenylisoxazolo[4,5-d]pyridazine-4(5H)-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

3-Methyl-7-phenylisoxazolo[4,5-d]pyridazine-4(5H)-thione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-7-phenylisoxazolo[4,5-d]pyridazine-4(5H)-thione involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .

Comparison with Similar Compounds

3-Methyl-7-phenylisoxazolo[4,5-d]pyridazine-4(5H)-thione can be compared with other pyridazine derivatives, such as pyridazinone and pyridazine-based drugs. These compounds share similar core structures but differ in their substituents and pharmacological activities.

Properties

CAS No.

923569-76-0

Molecular Formula

C12H9N3OS

Molecular Weight

243.29 g/mol

IUPAC Name

3-methyl-7-phenyl-5H-[1,2]oxazolo[4,5-d]pyridazine-4-thione

InChI

InChI=1S/C12H9N3OS/c1-7-9-11(16-15-7)10(13-14-12(9)17)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,17)

InChI Key

KKZVQIVHWSTRLH-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=S)NN=C2C3=CC=CC=C3

Origin of Product

United States

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